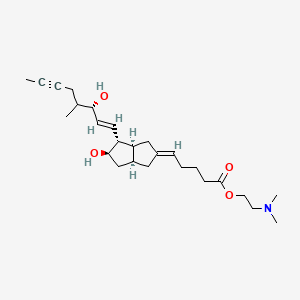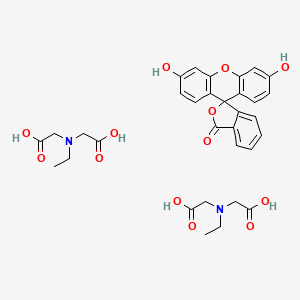
Pulmonary arterial hypertension agent-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pulmonary arterial hypertension agent-1 is a compound used in the treatment of pulmonary arterial hypertension, a condition characterized by high blood pressure in the arteries that supply the lungs. This condition leads to the narrowing and thickening of these arteries, making it difficult for blood to flow through them and causing the heart to work harder. This compound helps to alleviate these symptoms by targeting specific pathways involved in the disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pulmonary arterial hypertension agent-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the synthesis is carried out under optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for medical use.
Analyse Chemischer Reaktionen
Types of Reactions: Pulmonary arterial hypertension agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Pulmonary arterial hypertension agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new therapeutic agents and formulations.
Wirkmechanismus
Pulmonary arterial hypertension agent-1 exerts its effects by targeting specific molecular pathways involved in the regulation of blood pressure and vascular tone. It primarily acts on the endothelin pathway, inhibiting the action of endothelin-1, a potent vasoconstrictor. By blocking this pathway, the compound helps to relax the blood vessels, reduce pulmonary arterial pressure, and improve blood flow. Additionally, it may have anti-proliferative effects on the smooth muscle cells in the pulmonary arteries, further contributing to its therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
Pulmonary arterial hypertension agent-1 is unique in its specific targeting of the endothelin pathway, which sets it apart from other compounds used in the treatment of pulmonary arterial hypertension. Similar compounds include:
Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Ambrisentan: A selective endothelin receptor antagonist with similar therapeutic effects.
Sildenafil: A phosphodiesterase-5 inhibitor that works by increasing nitric oxide levels and promoting vasodilation.
Tadalafil: Another phosphodiesterase-5 inhibitor with a longer duration of action compared to sildenafil
Each of these compounds has its own unique mechanism of action and therapeutic profile, making them suitable for different patient populations and treatment strategies.
Eigenschaften
Molekularformel |
C26H41NO4 |
|---|---|
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate |
InChI |
InChI=1S/C26H41NO4/c1-5-6-9-19(2)24(28)13-12-22-23-17-20(16-21(23)18-25(22)29)10-7-8-11-26(30)31-15-14-27(3)4/h10,12-13,19,21-25,28-29H,7-9,11,14-18H2,1-4H3/b13-12+,20-10+/t19?,21-,22+,23-,24+,25+/m0/s1 |
InChI-Schlüssel |
IJEFECSGADVPHU-YFHZTOFESA-N |
Isomerische SMILES |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)OCCN(C)C)/C2)O)O |
Kanonische SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)OCCN(C)C)C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)




![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)





